molecular formula C4H10O4P- B1235960 Diethylphosphate CAS No. 48042-47-3

Diethylphosphate

Cat. No.: B1235960
CAS No.: 48042-47-3
M. Wt: 153.09 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-M
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Description

Diethylphosphate(1-) is a dialkyl phosphate having ethyl as the alkyl group;  major microspecies at pH 7.3 It is a conjugate base of a diethyl hydrogen phosphate.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting diethylphosphate (DEP) in biological samples, and how can cross-reactivity with other organophosphate metabolites be minimized?

  • Methodological Answer: DEP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. To avoid cross-reactivity with structurally similar metabolites (e.g., dimethylphosphate), employ chromatographic separation with optimized mobile phases (e.g., ammonium acetate buffer) and confirmatory transitions via MS/MS. Internal standards (e.g., isotopically labeled DEP) should be used to correct for matrix effects .

Q. How should urinary DEP concentrations be normalized in population biomonitoring studies?

  • Methodological Answer: Normalize DEP levels using urinary creatinine to account for urine dilution variability. For NHANES-based studies, the WTSPP2YR weighting variable adjusts for sampling design, while RIDAGEYR ensures age-specific analysis (e.g., children aged 6–11 years). Data should be log-transformed to address non-normal distributions .

Q. What are best practices for sample preparation when analyzing DEP in urine?

  • Methodological Answer: Collect urine in pre-chilled containers to prevent degradation. Centrifuge samples at 3,000 × g for 10 minutes to remove particulates, aliquot supernatants, and store at −80°C. Thawed samples should be vortexed and filtered (0.22 µm) before LC-MS/MS analysis to minimize matrix interference .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between epidemiological data and in vitro toxicological findings for DEP?

  • Methodological Answer: Epidemiological studies often report low-dose DEP exposure without clear health endpoints, while in vitro models may use supra-physiological concentrations. Address this by:

  • Conducting dose-response studies spanning environmental and experimental ranges.
  • Using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to human exposure scenarios.
  • Incorporating metabolomic profiling to identify intermediate biomarkers (e.g., acetylcholinesterase inhibition) .

Q. What experimental design considerations are critical for assessing DEP neurotoxicity in animal models?

  • Methodological Answer:

  • Dose Selection: Use environmentally relevant doses (e.g., derived from NHANES urinary levels) and higher doses for mechanistic studies.
  • Biomarkers: Measure DEP and its parent compounds in blood/brain tissue alongside acetylcholinesterase activity.
  • Developmental Windows: Expose pregnant dams to evaluate transplacental effects, with post-natal behavioral assessments (e.g., open-field tests for anxiety-like behavior) .

Q. How does DEP interact with ionic liquids in CO₂ capture applications, and what parameters influence its stability?

  • Methodological Answer: In ionic liquids like [EtMeIm]+[Et₂PO₄]⁻, DEP acts as a hydrogen-bond acceptor, enhancing CO₂ solubility. Stability is temperature-dependent; at >353.15 K, decomposition may occur. Use FT-IR and NMR to monitor structural integrity under varying pressures (up to 60 bar) and temperatures. Density functional theory (DFT) simulations can predict solute-solvent interactions .

Q. What strategies mitigate DEP degradation during environmental sample storage?

  • Methodological Answer: DEP degrades via hydrolysis in aqueous matrices. Add 1% (v/v) acetic acid to urine samples to stabilize metabolites. For environmental water samples, store at −20°C with 0.1% sodium azide to inhibit microbial activity. Validate stability via repeated LC-MS/MS analysis over 6 months .

Q. Data Analysis and Interpretation

Q. How should researchers handle conflicting data on DEP’s role as a biomarker for organophosphate pesticide exposure?

  • Methodological Answer: DEP is a nonspecific metabolite of multiple pesticides (e.g., chlorpyrifos, diazinon). Use multivariate regression to adjust for covariates (e.g., diet, proximity to agricultural fields). Pair DEP measurements with specific pesticide metabolites (e.g., 3,5,6-trichloropyridinol) to improve exposure specificity .

Q. Experimental Design

Q. What controls are essential when studying DEP’s endocrine-disrupting potential in cell cultures?

  • Methodological Answer: Include solvent controls (e.g., DMSO at <0.1% v/v) and positive controls (e.g., bisphenol A for estrogenic activity). Use dual luciferase assays (firefly/Renilla) to normalize reporter gene activity. Validate findings with CRISPR-mediated knockdown of suspected receptors (e.g., estrogen receptor-α) .

Properties

CAS No.

48042-47-3

Molecular Formula

C4H10O4P-

Molecular Weight

153.09 g/mol

IUPAC Name

diethyl phosphate

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/p-1

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-M

SMILES

CCOP(=O)([O-])OCC

Canonical SMILES

CCOP(=O)([O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Name
palladium chloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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